molecular formula C9H8ClF B1177316 Tricholongin BII CAS No. 135609-14-2

Tricholongin BII

Katalognummer: B1177316
CAS-Nummer: 135609-14-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricholongin BII is a peptaibol compound, a class of non-ribosomally synthesized peptides characterized by the presence of α-aminoisobutyric acid (Aib) residues and C-terminal alcohol modifications. These compounds are predominantly produced by filamentous fungi, including species within the Trichoderma genus . Peptaibols exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and filamentous fungi, attributed to their membrane-disrupting mechanisms . Tricholongin BII is part of a broader family of peptaibols, including homologs such as trichostrigocin, trichorzianin, and koningiopsins, which share structural similarities but display nuanced differences in bioactivity .

Eigenschaften

CAS-Nummer

135609-14-2

Molekularformel

C9H8ClF

Synonyme

Tricholongin BII

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Homology and Divergence

Peptaibols are distinguished by their linear structures, Aib-rich sequences, and terminal modifications. Table 1 summarizes the structural features of Tricholongin BII and its analogues:

Table 1: Structural Features of Tricholongin BII and Related Peptaibols

Compound Producing Organism Key Homologies Notable Structural Traits
Tricholongin BII Filamentous fungi Homologous to trichostrigocin Aib-rich sequence; C-terminal alcohol
Trichostrigocin TSG-A/B Trichoderma spp. Shares sequence motifs with Tricholongin BII Variable chain length; hydrophobic residues
Trichorzianin TA/TB Trichoderma harzianum Aligned with koningiopsins Terminal modifications; Aib clusters
Koningiopsins T. koningiopsis Similar to trichorzianin TA/TB 11 novel sequences; diverse side chains

Structural variations, such as chain length and residue composition, influence membrane interaction and specificity. For instance, koningiopsins exhibit side-chain diversity that may enhance binding to fungal membranes .

Antimicrobial Activity Spectrum

Table 2: Comparative Antimicrobial Efficacy

Compound Gram-Positive Bacteria Gram-Negative Bacteria Filamentous Fungi Yeasts
Tricholongin BII Strong inhibition Low sensitivity High sensitivity No effect
Trichostrigocin TSG-A/B Moderate inhibition Low sensitivity Moderate sensitivity No effect
Koningiopsins Strong inhibition Low sensitivity High sensitivity No effect
Novispirin T7 Effective (e.g., S. citri) N/A N/A N/A
Caerin 1.1 Effective (e.g., S. citri) N/A N/A N/A

Key findings:

  • Gram-Positive Bacteria: Tricholongin BII and koningiopsins show robust activity, while trichostrigocins are less potent . Notably, Tricholongin BII was ineffective against Spiroplasma citri in vitro, unlike Novispirin T7 and Caerin 1.1, highlighting pathogen-specific variability .
  • Fungal Targets : Filamentous fungi (e.g., Aspergillus, Fusarium) are highly sensitive to Tricholongin BII and koningiopsins, likely due to interactions with ergosterol-rich membranes .
  • Mechanistic Insights : Peptaibol efficacy correlates with target cell wall composition. Yeasts, with chitin-glucan layers, are resistant, while Gram-negative bacteria, protected by outer membranes, show intrinsic resistance .

Functional and Ecological Implications

  • Source Organism Influence : T. koningiopsis-derived koningiopsins exhibit structural plasticity, enabling adaptation to diverse ecological niches .
  • Therapeutic Potential: Tricholongin BII’s narrow spectrum (e.g., inactivity against S. citri) underscores the need for compound-specific profiling in drug development .

Q & A

Basic Research Questions

Q. What methodological steps ensure accurate isolation and structural characterization of Tricholongin BII from natural sources?

  • Answer : Use a combination of bioactivity-guided fractionation and advanced chromatographic techniques (e.g., HPLC-MS, NMR). Document solvent gradients, column specifications, and spectroscopic parameters in detail. Validate purity through orthogonal methods such as HRMS and X-ray crystallography, with raw data archived in supplementary materials for reproducibility .

Q. Which in vitro bioassays are most suitable for preliminary pharmacological evaluation of Tricholongin BII?

  • Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) alongside broad-spectrum cytotoxicity screens (e.g., NCI-60 panel). Include dose-response curves with at least three biological replicates and standardized positive controls (e.g., staurosporine for apoptosis assays) to establish baseline activity .

Q. How should researchers address variability in purity assessments of Tricholongin BII across laboratories?

  • Answer : Implement a harmonized protocol using calibrated analytical instruments (e.g., UPLC-PDA) and reference standards. Cross-validate results through inter-laboratory comparisons and report relative standard deviations (RSD) for peak area measurements in chromatograms .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported mechanisms of action for Tricholongin BII?

  • Answer : Employ a tiered validation approach:

Primary screens : Reproduce key findings using original assay conditions.

Orthogonal assays : Validate targets via SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockout models for functional relevance.

Meta-analysis : Systematically review methodological variables (e.g., cell passage number, solvent carriers) across studies to identify confounding factors .

Q. Which computational strategies improve the prediction of Tricholongin BII's polypharmacology and off-target effects?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-reference results with chemoproteomics datasets (e.g., PubChem BioAssay) and apply machine learning models trained on structurally analogous compounds to prioritize high-confidence targets .

Q. How can researchers optimize lead modification of Tricholongin BII without compromising its bioactive conformation?

  • Answer : Use structure-activity relationship (SAR) studies with focused libraries:

  • Core preservation : Retain critical pharmacophores (e.g., macrocyclic rings) during derivatization.
  • Synthetic routes : Apply click chemistry for modular functionalization while monitoring conformational stability via circular dichroism (CD) spectroscopy.
  • In silico guidance : Predict metabolic liabilities using ADMET software (e.g., SwissADME) to prioritize stable analogs .

Q. What strategies validate the ecological relevance of Tricholongin BII's bioactivity in native organism models?

  • Answer : Develop ex vivo assays using tissue explants from the compound’s source organism (e.g., fungal hyphae for mycotoxins). Compare activity thresholds with synthetic analogs and conduct transcriptomic profiling (RNA-seq) to identify conserved pathway activation .

Methodological Frameworks

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions on Tricholongin BII’s therapeutic potential .
  • For Data Contradictions : Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to standardize meta-analyses of conflicting cytotoxicity data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.